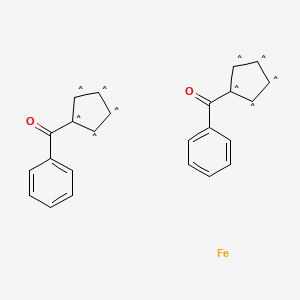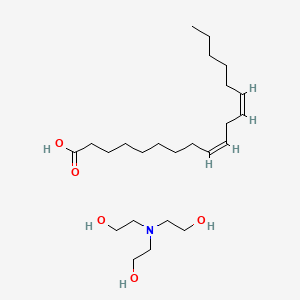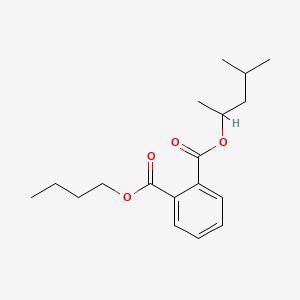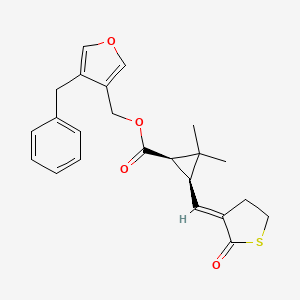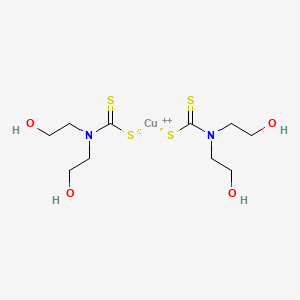
1,3-Benzodioxole-2,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole-2,2-diol, also known as 1,2-methylenedioxybenzene, is an organic compound with the molecular formula C7H6O2. It is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group. This compound is a colorless liquid and is notable for its presence in various bioactive compounds, including pesticides and pharmaceuticals .
Preparation Methods
1,3-Benzodioxole-2,2-diol can be synthesized through several methods:
Condensation of Catechol with Methanol: This method involves the condensation of catechol with methanol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid.
Reaction with Disubstituted Halomethanes: Another method involves the reaction of catechol with disubstituted halomethanes, catalyzed by various Lewis acids such as boron tribromide or phosphorus pentoxide.
Industrial Production: Industrially, this compound is produced using solid superacid catalysts like ZrO2/SO42-.
Chemical Reactions Analysis
1,3-Benzodioxole-2,2-diol undergoes various chemical reactions, including:
Scientific Research Applications
1,3-Benzodioxole-2,2-diol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-2,2-diol involves its interaction with various molecular targets:
Cytochrome P450 Enzymes: The compound inhibits these enzymes, affecting drug metabolism and detoxification processes.
Thioredoxin System: In cancer research, derivatives of this compound inhibit the thioredoxin system, leading to oxidative stress and apoptosis in tumor cells.
Auxin Receptor Agonists: In plant biology, certain derivatives act as potent auxin receptor agonists, promoting root growth by enhancing auxin-related signaling responses.
Comparison with Similar Compounds
1,3-Benzodioxole-2,2-diol can be compared with other similar compounds:
1,4-Benzodioxine: Another benzene derivative with a dioxole ring, but with different substitution patterns and reactivity.
Methylenedioxyphenyl Compounds: These include compounds like safrole and piperonal, which share the methylenedioxy functional group and exhibit bioactivity in pharmaceuticals and pesticides.
MDMA (3,4-Methylenedioxymethamphetamine): A well-known psychoactive drug that contains the methylenedioxyphenyl group, highlighting the diverse applications of this functional group in different fields.
Properties
CAS No. |
35036-37-4 |
|---|---|
Molecular Formula |
C7H6O4 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
1,3-benzodioxole-2,2-diol |
InChI |
InChI=1S/C7H6O4/c8-7(9)10-5-3-1-2-4-6(5)11-7/h1-4,8-9H |
InChI Key |
IASSTQCHDICFMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC(O2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


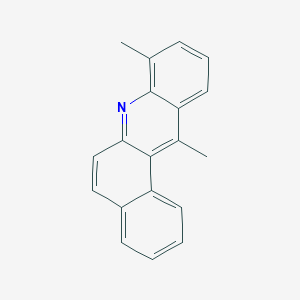
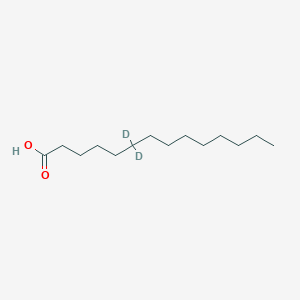
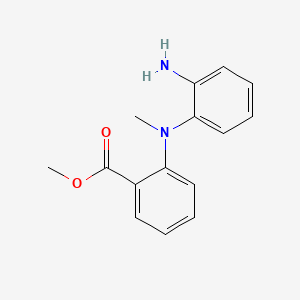
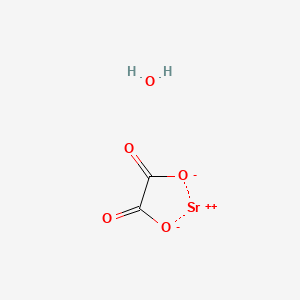
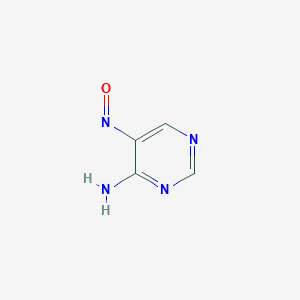
![[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxy-3-tritiocyclohexyl] dihydrogen phosphate](/img/structure/B13827227.png)
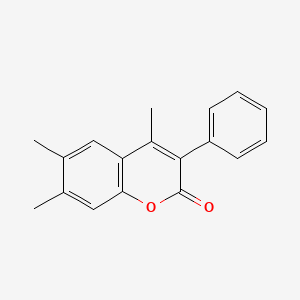
![Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci)](/img/structure/B13827232.png)

